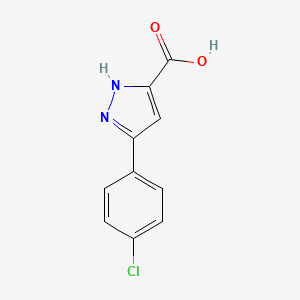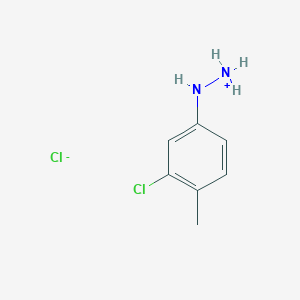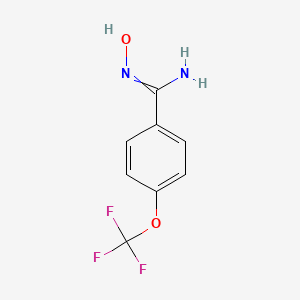![molecular formula C9H6F6N2S B7723099 N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7723099.png)
N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid is a compound known for its unique chemical structure and properties It features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a carbamimidothioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiocarbonyldiimidazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and specificity towards target molecules. The thiourea moiety plays a crucial role in stabilizing transition states and intermediates during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares a similar structure but with two thiourea groups, making it a potent organocatalyst.
3,5-Bis(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a thiourea moiety, which alters its reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This isocyanate derivative is used in the synthesis of various polymers and materials.
Uniqueness
N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid is unique due to its combination of trifluoromethyl groups and a thiourea moiety, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWOECVPKDZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C(N)S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C(N)S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(5-sulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7723052.png)
![[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride](/img/structure/B7723067.png)







